3-(1H-tetrazol-1-yl)phenyl 2-(4-ethylphenoxy)propanoate
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Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE is a compound that features a tetrazole ring and a phenoxypropanoate moiety. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE typically involves the formation of the tetrazole ring followed by the attachment of the phenoxypropanoate group. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved using triethyl orthoformate and sodium azide, or through the reaction of alcohols and aldehydes with isocyanides.
Attachment of Phenoxypropanoate Group: This step involves esterification reactions under mild conditions, often using acid catalysts to facilitate the process.
Chemical Reactions Analysis
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize electrostatic interactions and facilitate receptor-ligand binding . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-ethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-3-14-7-9-16(10-8-14)24-13(2)18(23)25-17-6-4-5-15(11-17)22-12-19-20-21-22/h4-13H,3H2,1-2H3 |
InChI Key |
YPQHREGEHHVULD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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